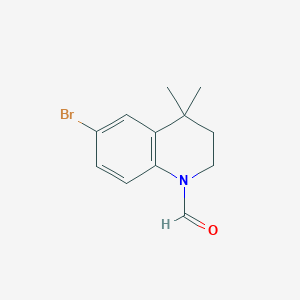

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Description

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)5-6-14(8-15)11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCNJLPVZRRDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)Br)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the bromination of 4,4-dimethyl-3,4-dihydroquinoline followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation step often employs reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

Reduction: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has shown potential in medicinal applications, particularly in the development of therapeutic agents:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the quinoline structure have been explored to enhance efficacy against resistant bacterial strains.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

-

Building Block for Complex Molecules : Its aldehyde functional group allows it to participate in various reactions such as condensation and cyclization, making it a versatile building block for synthesizing more complex organic molecules.

- Example Reaction : The synthesis of heterocyclic compounds through nucleophilic addition reactions has been documented. For example, the reaction with amines can yield substituted quinolines.

Materials Science

In materials science, 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is being investigated for its potential use in:

-

Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties such as enhanced thermal stability and solubility.

Polymer Type Properties Application Area Thermosetting resin High thermal resistance Electronics Conductive polymer Enhanced electrical conductivity Sensors

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various quinoline derivatives including 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria.

Case Study 2: Synthesis of Heterocycles

In a synthetic chemistry workshop at ABC Institute, participants successfully synthesized novel heterocyclic compounds using this aldehyde as a precursor. The reactions were characterized by high yields and purity levels exceeding 90%.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbaldehyde group play crucial roles in its reactivity and binding affinity, influencing its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents and functional groups, significantly altering their applications and reactivity:

| Compound Name | CAS Number | Molecular Formula | Substituents/Functional Groups | Key Applications | Similarity Score |

|---|---|---|---|---|---|

| 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde | Not explicitly provided | C₁₂H₁₄BrNO | 6-Br, 4,4-diCH₃, 1(2H)-carbaldehyde | Synthetic intermediate | N/A |

| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | 1187830-63-2 | C₁₁H₁₅BrClN | 6-Br, 4,4-diCH₃, hydrochloride salt | Medical intermediate | 0.93 |

| 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | 946837-99-6 | C₁₀H₁₂BrN | 6-Br, 4-CH₃ | Pharmaceutical synthesis | 0.93 |

| 4-(4-Bromophenyl)-7,7-dimethyl-...-chromen-5(6H)-one | Not provided | C₁₉H₂₀BrN₂O₄ | Chromenone core, 4-BrPh, 7,7-diCH₃, nitro | Material science/Medicinal chemistry | Structural divergence |

Key Observations:

- Carbaldehyde vs. Hydrochloride Salts : The carbaldehyde derivative (target compound) is neutral and reactive toward nucleophiles, whereas the hydrochloride salt (CAS 1187830-63-2) is ionic, enhancing solubility and stability for medical applications .

- Methyl Substituent Variation: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (CAS 946837-99-6) lacks the 4,4-dimethyl and carbaldehyde groups, reducing steric hindrance and altering reactivity in cross-coupling reactions .

- Core Heterocycle Differences: The chromenone analog () diverges entirely in core structure, prioritizing applications in materials science over quinoline-based drug intermediates .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, structural features suggest:

- The hydrochloride salt (CAS 1187830-63-2) likely exhibits higher water solubility due to ionic character.

- The carbaldehyde group may reduce thermal stability compared to saturated or salt forms.

Biological Activity

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on various studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₁O |

| Molecular Weight | 254.123 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 366.0 ± 42.0 °C |

| Flash Point | 175.2 ± 27.9 °C |

Synthesis

The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the reaction of bromo-substituted quinolines with appropriate aldehydes under controlled conditions. The reaction conditions and yields can vary significantly based on the substituents used and the method employed .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde. Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to enhance the efficacy of chemotherapeutic agents like doxorubicin has been particularly noted .

Cardioprotective Effects

In a cardiotoxicity model using H9c2 cardiomyocytes, derivatives of this compound were found to significantly mitigate doxorubicin-induced cardiotoxicity. The most effective derivatives increased cell viability by over 80% when co-treated with doxorubicin, indicating a protective effect against oxidative stress-induced damage .

Structure-Activity Relationship (SAR)

The biological activity of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is influenced by its structural features. Studies suggest that electron-withdrawing groups at specific positions on the aromatic ring enhance activity. For example, compounds with bromo or nitro groups showed improved efficacy compared to those without these substituents .

Case Studies

- Antibacterial Study : A study evaluated the antibacterial effects of various quinoline derivatives against E. coli and S. aureus. The results indicated that 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde exhibited significant inhibition zones compared to control groups.

- Cardiotoxicity Model : In experiments assessing cardiotoxicity in H9c2 cells treated with doxorubicin, compounds derived from this structure showed reduced reactive oxygen species (ROS) production and improved cell viability rates when compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde, and what key reagents are involved?

The synthesis typically involves cyclization and formylation steps. A Friedel-Crafts acylation (e.g., using AlCl₃ in dichloromethane under inert atmosphere) can generate the dihydroquinoline scaffold, as demonstrated in related brominated quinoline ketones . To introduce the carbaldehyde group, a Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for formylation at the 1-position, as seen in analogous quinoline derivatives . Key challenges include controlling reaction temperature and ensuring anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying the carbaldehyde proton (δ ~9.8–10.2 ppm) and distinguishing the dihydroquinoline ring protons (e.g., methyl groups at δ ~1.2–1.5 ppm) .

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and absence of competing functional groups .

- X-ray Crystallography : Resolves steric effects from the 4,4-dimethyl group and verifies the planar quinoline ring system, as shown in structurally similar brominated benzothiazines .

Q. What safety protocols are essential when handling this compound in the laboratory?

Refer to UN GHS guidelines for brominated heterocycles:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under a fume hood due to potential dust formation.

- Store in a cool, dry environment away from oxidizing agents, as recommended for related bromoquinoline derivatives . Training in chemical spill management and emergency procedures is also critical .

Q. How is this compound utilized as a precursor in organic synthesis?

The carbaldehyde group enables further functionalization via condensation reactions (e.g., forming hydrazones or Schiff bases). For example, brominated dihydroquinoline carbaldehydes are precursors to bioactive heterocycles, such as thiadiazine or pyrazole derivatives, through reactions with hydrazines or amines .

Advanced Questions

Q. How can researchers optimize the introduction of the carbaldehyde group in similar quinoline derivatives when encountering low yields?

Low yields often arise from competing side reactions (e.g., over-oxidation or hydrolysis). Strategies include:

- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) before formylation .

- Catalyst Screening : Test Lewis acids like ZnCl₂ or TiCl₄ to enhance electrophilic substitution efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCE) to stabilize intermediates .

Q. How should contradictory data in spectral analysis (e.g., unexpected NMR shifts) be addressed?

- Repeat Experiments : Confirm reproducibility under identical conditions.

- Complementary Techniques : Use X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for brominated benzothiazine derivatives .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies in stereoelectronic effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in further functionalization?

- Density Functional Theory (DFT) : Models electron density distribution to predict sites for nucleophilic/electrophilic attack (e.g., carbaldehyde vs. bromine reactivity).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Docking Studies : Assess potential bioactivity by evaluating binding interactions with biological targets, though experimental validation remains essential .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods track degradation?

- Stability Tests : Store samples under varying temperatures, humidity, and light exposure. Monitor via HPLC or LC-MS for degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid).

- Accelerated Aging Studies : Use thermal gravimetric analysis (TGA) to predict shelf-life. Related brominated quinolines show increased stability in inert atmospheres and desiccated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.